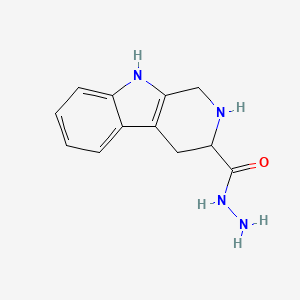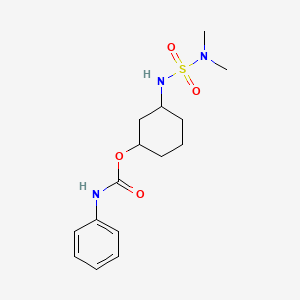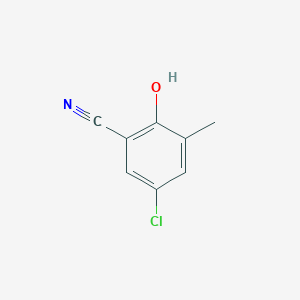![molecular formula C17H20N2O B2849070 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline CAS No. 2411258-08-5](/img/structure/B2849070.png)
6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and properties that make it a valuable tool for investigating various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various biochemical and physiological processes. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which play important roles in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline vary depending on the specific processes and enzymes that are being studied. This compound has been shown to have inhibitory effects on various enzymes and proteins, which can lead to changes in cellular signaling pathways and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline in lab experiments is its unique chemical structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are many potential future directions for research involving 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline. Some possible areas of investigation include the development of new drugs and compounds based on this compound, the study of its effects on different cellular signaling pathways and physiological processes, and the investigation of its potential applications in various fields of scientific research. Overall, the unique chemical structure and properties of this compound make it a valuable tool for investigating a wide range of biochemical and physiological processes, and it is likely to continue to be an important area of research in the future.
Métodos De Síntesis
The synthesis of 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline involves several steps, including the preparation of starting materials and the use of various chemical reactions. One of the most common methods for synthesizing this compound involves the reaction of 5-methylquinoline with cyclopropylmethylamine and epichlorohydrin, followed by the addition of sodium hydroxide and the subsequent formation of the aziridine ring.
Aplicaciones Científicas De Investigación
The unique chemical structure and properties of 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline make it a valuable tool for investigating various biochemical and physiological processes. This compound has been widely used in scientific research to study the mechanisms of action of various enzymes and proteins, as well as to investigate the effects of different drugs and compounds on these processes.
Propiedades
IUPAC Name |
6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-15-3-2-8-18-16(15)6-7-17(12)20-11-14-10-19(14)9-13-4-5-13/h2-3,6-8,13-14H,4-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQZCCCQMHGUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC=N2)OCC3CN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2848987.png)

![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline](/img/structure/B2848989.png)
![N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide](/img/structure/B2848991.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2848992.png)
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2848993.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2848996.png)

![2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2849000.png)


![6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2849003.png)
![1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2849009.png)
amine](/img/structure/B2849010.png)